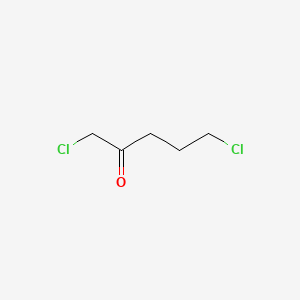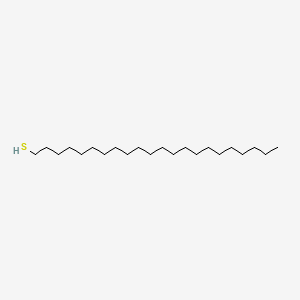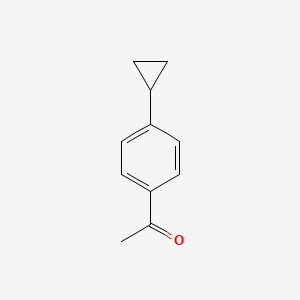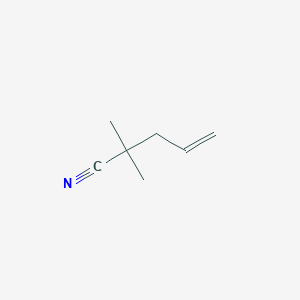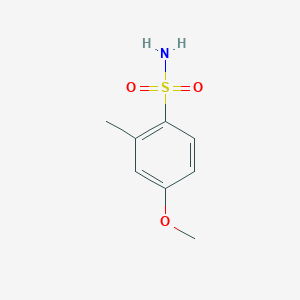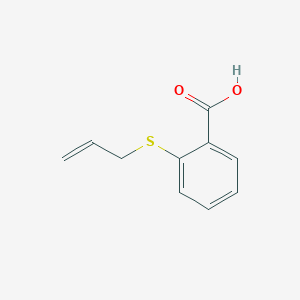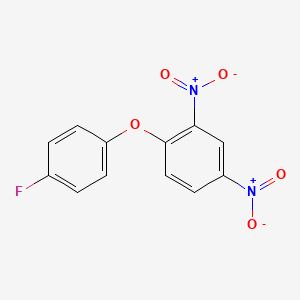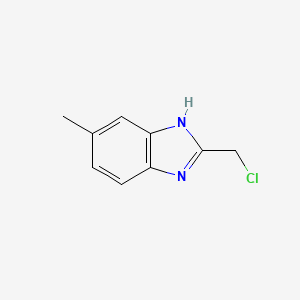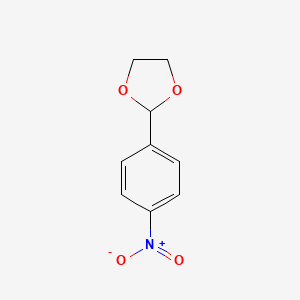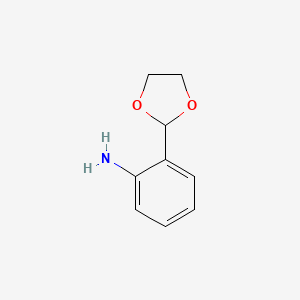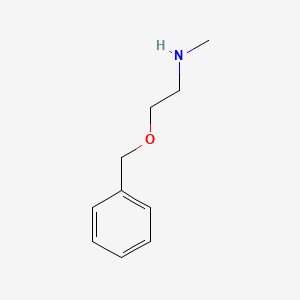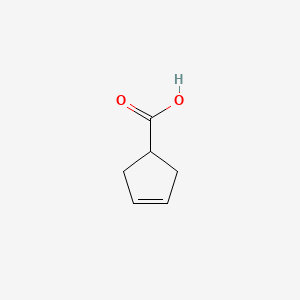
Acide 3-cyclopentène-1-carboxylique
Vue d'ensemble
Description
3-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6H8O2 . It is a clear colorless to slightly yellow liquid . It is used as an intermediate in the production of dolasetron mesylate .
Synthesis Analysis
3-Cyclopentene-1-carboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of 3-Cyclopentene-1-carboxylic acid consists of a five-membered cyclopentene ring with a carboxylic acid group attached . The exact mass of the molecule is 112.052429494 g/mol .
Chemical Reactions Analysis
3-Cyclopentene-1-carboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative . It undergoes Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative .
Physical And Chemical Properties Analysis
3-Cyclopentene-1-carboxylic acid is a clear colorless to slightly yellow liquid . It has a molecular weight of 112.13 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 37.3 Ų .
Applications De Recherche Scientifique
Industrie pharmaceutique
L'acide 3-cyclopentène-1-carboxylique est utilisé comme intermédiaire dans la synthèse de divers médicaments . Par exemple, il est un précurseur clé dans la synthèse de l'ibuprofène, un médicament anti-inflammatoire .
Industrie des parfums
Dans l'industrie des parfums, l'this compound sert de bloc de construction pour la création d'une variété de parfums uniques et complexes .
Synthèse de colorants
L'this compound trouve également une application dans la synthèse de colorants .
Recherche en chimie organique
En recherche en chimie organique, l'this compound est utilisé comme matière première dans une série de transformations synthétiques .
Recherche sur les anticonvulsivants
L'acide 1-cyclopentènecarboxylique, un composé apparenté, a été évalué comme un nouvel anticonvulsivant efficace dans le cadre du programme de criblage des anticonvulsivants (ASP) du programme de développement des médicaments antiépileptiques .
Réaction de Diels-Alder
L'acide 1-cyclopentènecarboxylique a été utilisé dans la synthèse de l'acide cis-8-hexahydroindanecarboxylique via la réaction de Diels-Alder avec le butadiène .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Cyclopentene-1-carboxylic acid is a common organic synthesis intermediate . It’s important to note that the targets can vary depending on the specific context in which the compound is used.
Mode of Action
As an organic synthesis intermediate, it can undergo a variety of chemical transformations, such as conversion to esters, amides, or acid chlorides . These transformations can be used to modify the structure of the compound, potentially altering its interaction with biological targets.
Biochemical Pathways
As an intermediate in organic synthesis, it can be involved in the synthesis of a variety of compounds, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
As an organic synthesis intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Analyse Biochimique
Biochemical Properties
3-Cyclopentene-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cellular respiration . These interactions can affect the overall metabolic flux and the levels of metabolites within the cell. Additionally, 3-Cyclopentene-1-carboxylic acid can act as a substrate for certain enzymes, leading to the production of intermediate compounds that are essential for various biochemical processes .
Cellular Effects
The effects of 3-Cyclopentene-1-carboxylic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . This compound can also alter gene expression patterns, leading to changes in the production of proteins that are critical for cell function . Furthermore, 3-Cyclopentene-1-carboxylic acid can impact cellular metabolism by interacting with metabolic enzymes and influencing the flow of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3-Cyclopentene-1-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, 3-Cyclopentene-1-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-Cyclopentene-1-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to 3-Cyclopentene-1-carboxylic acid can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Cyclopentene-1-carboxylic acid can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For example, at low doses, 3-Cyclopentene-1-carboxylic acid may enhance metabolic activity and improve cellular function . At high doses, it can cause cellular damage and disrupt normal metabolic processes . These dosage-dependent effects are important for understanding the compound’s potential therapeutic applications and risks.
Metabolic Pathways
3-Cyclopentene-1-carboxylic acid is involved in several metabolic pathways, including the TCA cycle . It interacts with enzymes and cofactors that are essential for the conversion of metabolites within these pathways . For instance, it can act as a substrate for certain enzymes, leading to the production of intermediate compounds that are crucial for cellular respiration and energy production . Additionally, 3-Cyclopentene-1-carboxylic acid can influence the overall metabolic flux, affecting the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-Cyclopentene-1-carboxylic acid within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules . The localization and accumulation of 3-Cyclopentene-1-carboxylic acid within specific cellular compartments can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-Cyclopentene-1-carboxylic acid is important for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, where it interacts with enzymes involved in metabolic pathways . Targeting signals and post-translational modifications can influence the localization of 3-Cyclopentene-1-carboxylic acid within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and overall impact on cellular function .
Propriétés
IUPAC Name |
cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYDLITVYBCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357491 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7686-77-3 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain 3-Cyclopentene-1-carboxylic acid?
A1: Several synthetic routes have been explored for 3-Cyclopentene-1-carboxylic acid. One approach involves using 1,4-dichloro-2-butene as a starting material. [] Another method utilizes a copper-catalyzed addition of ethyl diazoacetate to isoprene, followed by pyrolysis. [] This alternative synthesis aimed to improve the yield and efficiency compared to previous photochemical methods. []
Q2: Are there any derivatives of 3-Cyclopentene-1-carboxylic acid that have shown biological activity?
A2: Yes, research indicates that 1-amino-3-phosphono-3-cyclopentene-1-carboxylic acid and 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid, both derivatives of 3-Cyclopentene-1-carboxylic acid, act as agonists of metabotropic glutamate receptors of group III. [] This suggests potential applications for these derivatives in the field of neuropharmacology.
Q3: What is a key intermediate in the synthesis of 3-Cyclopentene-1-carboxylic acid from 3-cyclopentene-1,1-dicarboxylic acid?
A3: The synthesis of 3-Cyclopentene-1-carboxylic acid often involves the decarboxylation of 3-cyclopentene-1,1-dicarboxylic acid. [] This thermal decomposition reaction leads to the formation of the desired product.
Q4: What is the role of alkylation in the synthesis of 3-Cyclopentene-1-carboxylic acid?
A4: Alkylation, specifically C-alkylation, plays a crucial role in the synthesis of 3-Cyclopentene-1-carboxylic acid. [] While the specific alkylation steps depend on the chosen synthetic route, this reaction type is essential for constructing the cyclopentene ring and introducing the carboxylic acid functionality.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



